N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels play roles in pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of GIRK channels could potentially lead to reduced pain sensation .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels . This activation can lead to changes in gene expression and enzyme activity, influencing various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound on GIRK channels have been observed over time in laboratory settings
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-15(9-14(18-19)13-5-3-2-4-6-13)16(20)17-10-12-7-8-23(21,22)11-12/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVXBMACXEEBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3CCS(=O)(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.